4-Chloro-5-iodoquinoline chemical properties and structure
4-Chloro-5-iodoquinoline chemical properties and structure
An In-depth Technical Guide to 4-Chloro-5-iodoquinoline: Properties, Structure, and Synthetic Utility
Introduction
4-Chloro-5-iodoquinoline is a halogenated heterocyclic compound built upon the quinoline scaffold. As a bifunctional building block, it possesses two distinct halogen atoms—chlorine at the 4-position and iodine at the 5-position—which impart differential reactivity and make it a valuable intermediate in synthetic organic chemistry. The quinoline core itself is a privileged structure in medicinal chemistry, found in numerous pharmacologically active agents.[1][2] This guide provides a comprehensive overview of the chemical properties, structural features, and potential applications of 4-Chloro-5-iodoquinoline, with a focus on its utility for researchers in drug discovery and chemical synthesis.
Chemical Identity and Physicochemical Properties
The fundamental properties of 4-Chloro-5-iodoquinoline are summarized below. These characteristics are essential for its handling, characterization, and application in experimental settings.
| Identifier | Value | Source |
| CAS Number | 143946-46-7 | [3] |
| Molecular Formula | C₉H₅ClIN | [3] |
| Molecular Weight | 289.50 g/mol | [3] |
| IUPAC Name | 4-chloro-5-iodoquinoline | N/A |
| SMILES | IC1=C2C(Cl)=CC=NC2=CC=C1 | [3] |
Physicochemical Data
| Property | Value | Notes |
| Appearance | Light yellow solid | Based on typical appearance of similar compounds.[4] |
| Solubility | Insoluble in water | Expected due to the aromatic and halogenated nature.[4] |
| Storage | Store in a cool, dry, well-ventilated place | General recommendation for halogenated organic compounds.[5] |
Note: Specific experimental data such as melting and boiling points for this exact isomer are not widely published. Data for related isomers, such as 7-chloro-4-iodoquinoline, show a melting point in the range of 125-129 °C, which may serve as a rough estimate.[6]
Molecular Structure and Reactivity Insights
The structure of 4-Chloro-5-iodoquinoline is key to its chemical behavior, offering distinct sites for synthetic modification.
Caption: Molecular structure of 4-Chloro-5-iodoquinoline.
Core Reactivity Principles:
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Differential Halogen Reactivity: The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This difference is the cornerstone of its utility. The iodine at the C5 position is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at this position while leaving the C4-chloro group intact for subsequent transformations.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution. The electron-withdrawing nitrogen atom in the quinoline ring helps to stabilize the Meisenheimer complex intermediate, facilitating the displacement of the chloride by various nucleophiles such as amines, alcohols, or thiols.[7] This reaction is a common strategy for synthesizing 4-aminoquinoline derivatives, a class of compounds with significant biological activity.[7]
-
Quinoline Scaffold: The quinoline ring system is electron-deficient, which influences the reactivity of the attached halogens. It serves as a rigid scaffold that orients its substituents in a defined three-dimensional space, a critical feature for molecular recognition in biological systems.
Synthesis and Experimental Protocols
The synthesis of substituted chloroquinolines often involves multi-step sequences. A common and robust method is the Gould-Jacobs reaction, which constructs the quinoline core, followed by a chlorination step.[1]
Caption: General synthetic workflow for halo-substituted quinolines.
General Protocol for Chlorination of a 4-Hydroxyquinoline:
This is a representative protocol based on common literature procedures for converting 4-hydroxyquinolines to 4-chloroquinolines.[1] It must be adapted and optimized for a specific substrate.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-hydroxyquinoline derivative (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. The reaction is often run neat or with a high-boiling solvent.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization: Carefully neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium carbonate solution) to a pH of ~8. This will precipitate the crude product.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
Applications in Drug Discovery and Chemical Synthesis
The true value of 4-Chloro-5-iodoquinoline lies in its role as a versatile intermediate for creating more complex molecules with potential therapeutic applications.
-
Anticancer Research: The quinoline scaffold is integral to many anticancer agents.[8] By using the differential reactivity of the two halogen atoms, researchers can sequentially introduce different functionalities. For example, a pharmacophore targeting a specific enzyme could be installed at the C5 position via a Suzuki coupling, followed by the addition of a side chain at the C4 position designed to enhance solubility or cell permeability. Substituted quinolines have been investigated as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR).[9]
-
Antimalarial Drug Development: 4-Aminoquinolines are a historic and vital class of antimalarial drugs.[1] 4-Chloroquinoline derivatives serve as the direct precursors to these compounds.[7] The substituent at the C5 position can be used to modulate the compound's lipophilicity, metabolic stability, and activity against drug-resistant strains of malaria.
-
Heterocyclic Building Block: Beyond specific therapeutic areas, 4-Chloro-5-iodoquinoline is a valuable building block for creating libraries of diverse compounds for high-throughput screening.[3] Its predictable, stepwise reactivity allows for the systematic exploration of chemical space around the quinoline core.
Safety and Handling
As with any halogenated aromatic compound, proper safety precautions must be observed when handling 4-Chloro-5-iodoquinoline.
-
Hazards: This class of compounds is generally irritating to the eyes, skin, and respiratory system.[4][10] It may be harmful if swallowed or absorbed through the skin.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood.[4]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. Seek medical attention if irritation develops.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[4]
Conclusion
4-Chloro-5-iodoquinoline is a strategically important synthetic intermediate whose value is derived from the differential reactivity of its two halogen substituents. The ability to perform selective chemistry at the C5-iodo position followed by nucleophilic substitution at the C4-chloro position provides a powerful and flexible route to highly functionalized quinoline derivatives. For researchers in medicinal chemistry and materials science, this compound serves as a versatile scaffold for the development of novel molecules with tailored properties and biological activities.
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